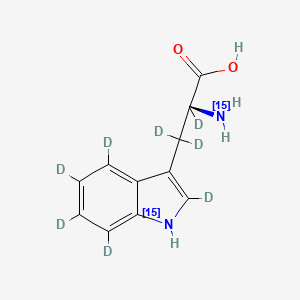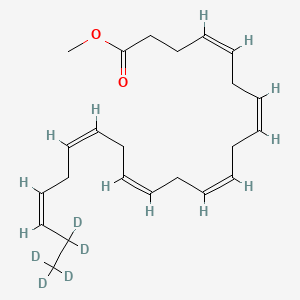
Docosahexaenoic acid-d5 methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosahexaenoic acid-d5 methyl ester is a deuterated form of docosahexaenoic acid methyl ester. It is primarily used as an internal standard for the quantification of docosahexaenoic acid methyl ester by gas chromatography or liquid chromatography-mass spectrometry. This compound is an esterified form of docosahexaenoic acid, which is an omega-3 fatty acid known for its significant role in human health, particularly in brain and eye development.
準備方法
Synthetic Routes and Reaction Conditions
Docosahexaenoic acid-d5 methyl ester can be synthesized through the esterification of docosahexaenoic acid with methanol in the presence of a catalyst. The deuterated form is achieved by using deuterated methanol (CD3OD) instead of regular methanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for purification. The process begins with the extraction of docosahexaenoic acid from sources such as fish oil or microalgae. The extracted docosahexaenoic acid is then esterified with deuterated methanol. The resulting product is purified using HPLC to achieve high purity levels suitable for research and analytical applications .
化学反応の分析
Types of Reactions
Docosahexaenoic acid-d5 methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used
科学的研究の応用
Docosahexaenoic acid-d5 methyl ester is widely used in scientific research due to its stability and deuterated nature. Some of its applications include:
Chemistry: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cardiovascular health.
Industry: Utilized in the production of high-purity omega-3 fatty acid supplements .
作用機序
Docosahexaenoic acid-d5 methyl ester exerts its effects primarily through its incorporation into cell membranes. The deuterated form allows for precise tracking and quantification in metabolic studies. It influences membrane fluidity and function, which in turn affects various cellular processes such as signal transduction and gene expression. The compound also plays a role in the regulation of inflammatory responses and oxidative stress .
類似化合物との比較
Similar Compounds
Docosahexaenoic acid methyl ester: The non-deuterated form, commonly used in similar applications but lacks the precision of deuterated tracking.
Docosahexaenoic acid ethyl ester: Another esterified form of docosahexaenoic acid, used in dietary supplements.
Eicosapentaenoic acid methyl ester: An esterified form of another omega-3 fatty acid, eicosapentaenoic acid, with similar applications but different biological effects.
Uniqueness
Docosahexaenoic acid-d5 methyl ester is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of fatty acid metabolism is crucial .
特性
分子式 |
C23H34O2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/i1D3,3D2 |
InChIキー |
VCDLWFYODNTQOT-LYHKTJOJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
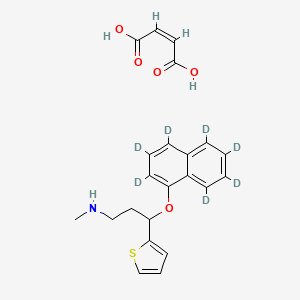
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
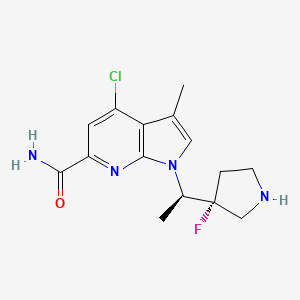
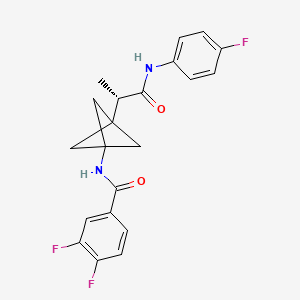
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
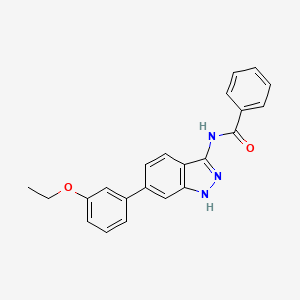


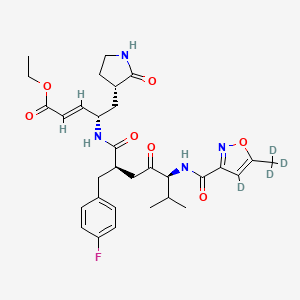

![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
